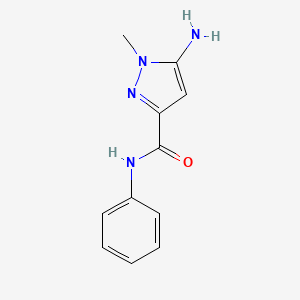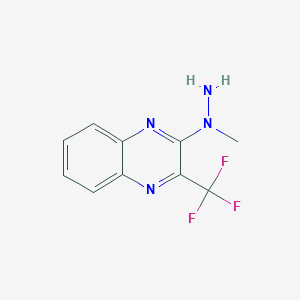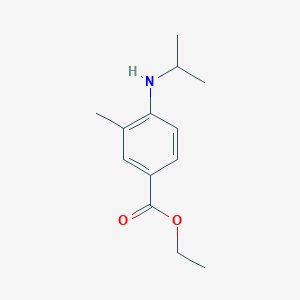![molecular formula C20H18F3N3O4 B2571518 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 955258-36-3](/img/structure/B2571518.png)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic compound characterized by its unique structural components. The molecule contains a benzo[d][1,3]dioxolyl group, a pyrrolidinone ring, and a trifluoromethylphenyl moiety, indicating its potential chemical versatility and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea involves multiple synthetic steps:
Formation of the Pyrrolidinone Ring: Starting from a suitable precursor, the pyrrolidinone ring is synthesized through cyclization reactions, often involving amide bond formation.
Attachment of the Benzo[d][1,3]dioxolyl Group: This group is introduced via electrophilic aromatic substitution reactions, using appropriate benzo[d][1,3]dioxole derivatives.
Addition of the Trifluoromethylphenyl Group: This step typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling reactions to attach the trifluoromethylphenyl moiety.
Industrial Production Methods
In industrial settings, the production of this compound might involve:
Optimized Reaction Conditions: Large-scale production requires optimization of temperature, solvent, and reaction time to maximize yield and minimize by-products.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea undergoes various chemical reactions including:
Oxidation: Can be oxidized under controlled conditions to introduce additional functional groups.
Reduction: The pyrrolidinone ring can be reduced to corresponding alcohol derivatives.
Substitution: The aromatic rings can undergo further substitution reactions, introducing new substituents to modify its properties.
Common Reagents and Conditions
Oxidizing Agents: Such as KMnO₄ or CrO₃.
Reducing Agents: Like NaBH₄ or LiAlH₄.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products
Oxidized Derivatives: Introduction of hydroxyl or carbonyl groups.
Reduced Compounds: Alcoholic forms of the original structure.
Substituted Products: Compounds with additional functional groups on aromatic rings.
Scientific Research Applications
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea finds applications in:
Chemistry: Used as a building block for creating more complex molecules.
Biology: Studied for its potential effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: May be utilized in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
This compound exerts its effects through:
Molecular Targets: Likely targets include specific enzymes or receptors in biological pathways.
Pathways Involved: It may interact with pathways related to inflammation, cell proliferation, or apoptosis, depending on the biological context.
Binding Interactions: Forms hydrogen bonds, van der Waals forces, and π-π interactions with its targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl Compounds: Share the benzo[d][1,3]dioxolyl group but differ in other substituents.
3-(Trifluoromethyl)phenyl Urea Derivatives: Contain the trifluoromethylphenyl group but lack the specific pyrrolidinone and benzo[d][1,3]dioxolyl groups.
Other Pyrrolidin-3-yl Methyl Ureas: Have different aryl groups attached to the urea moiety.
Unique Features
What sets 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea apart is its specific combination of functional groups, conferring unique chemical reactivity and potential bioactivity that similar compounds may lack.
There you have it—a deep dive into this compound. Quite the tongue-twister of a compound, but a fascinating one!
Properties
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O4/c21-20(22,23)13-2-1-3-14(7-13)25-19(28)24-9-12-6-18(27)26(10-12)15-4-5-16-17(8-15)30-11-29-16/h1-5,7-8,12H,6,9-11H2,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMYTNFTSLUHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-bromo-2-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2571435.png)
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B2571437.png)
![4-Methyl-1-({4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-2-thienyl}sulfonyl)piperidine](/img/new.no-structure.jpg)


![(Z)-2-Cyano-3-[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]-N-propylprop-2-enamide](/img/structure/B2571445.png)
![8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2571446.png)


![ethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2571449.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2571452.png)
![2-(cyclohexanecarboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2571454.png)
![8-methyl-14-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B2571456.png)
![1-methyl-4-phenyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2571457.png)
